methyl (4-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)phenyl)carbamate
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Overview
Description
The compound is a carbamate derivative, which is a class of organic compounds that are derived from carbamic acid. The structure suggests that it contains a pyrazolo[1,5-a]pyridine moiety, which is a bicyclic compound consisting of a pyrazole ring fused to a pyridine ring . This moiety is often found in various pharmaceuticals and bioactive compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the reaction of appropriate precursors under specific conditions . For example, the synthesis of functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines, which are structurally similar to the compound , has been achieved through a series of reactions involving different substituents .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Carbamates, for example, can undergo hydrolysis to form amines and carbon dioxide . The pyrazolo[1,5-a]pyridine moiety might undergo various reactions depending on the position of the reaction and the type of reagents used .Scientific Research Applications
Antimicrobial Applications
Researchers have synthesized new heterocyclic compounds containing sulfonamido moieties, aiming to develop effective antibacterial agents. The synthesis process involved reacting precursors with various compounds to produce derivatives with high antibacterial activities. For instance, a study by Azab, Youssef, and El‐Bordany (2013) highlights the potential of these compounds as antibacterial agents, with several synthesized compounds demonstrating high activity against bacterial strains Azab, M. E., Youssef, M., & El‐Bordany, E. A. (2013). Molecules.
Anticancer and DNA Interaction Studies
The compound's derivatives have been explored for their anticancer activities and interactions with DNA, providing insights into their potential therapeutic applications. Mallikarjuna and Keshavayya (2020) synthesized novel heterocyclic azo dyes with good yield, showing promising anticancer activity against MCF-7 breast cancer cells and complete cleavage activity against CT-DNA Mallikarjuna, N., & Keshavayya, J. (2020). Journal of King Saud University - Science.
Synthesis of Novel Heterocycles
The versatility of methyl (4-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)phenyl)carbamate in synthesizing various heterocyclic compounds has been a significant area of research. These studies involve synthesizing pyrazole, pyridine, and other derivatives, demonstrating the compound's utility in creating pharmacologically active molecules. For instance, El‐Emary, Al-muaikel, and Moustafa (2002) explored the synthesis of new heterocycles based on sulfonamido pyrazole, showcasing the compound's potential in generating pharmacologically relevant derivatives El‐Emary, T., Al-muaikel, N., & Moustafa, O. S. (2002). Phosphorus, Sulfur, and Silicon and the Related Elements.
Pharmacological Characterization
The compound has been characterized pharmacologically to understand its interactions and effects in biological systems. For example, Stevens et al. (2011) provided a detailed characterization of a novel oral inhibitor of neutrophil elastase, showcasing the compound's potential in reducing lung inflammation and structural changes in respiratory diseases Stevens, T., Ekholm, K., Granse, M., et al. (2011). Journal of Pharmacology and Experimental Therapeutics.
Safety and Hazards
The safety and hazards associated with this compound would depend on various factors, including its physical and chemical properties, how it’s used or handled, and the specific biological activities it exhibits. It’s always important to use appropriate safety precautions when handling chemical compounds .
Future Directions
The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. Given the biological activities exhibited by similar compounds, it could be of interest in the development of new pharmaceuticals or bioactive compounds .
Properties
IUPAC Name |
methyl N-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ylsulfamoyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-23-15(20)17-11-2-4-14(5-3-11)24(21,22)18-12-7-9-19-13(10-12)6-8-16-19/h2-6,8,12,18H,7,9-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEKKGAEVXQEIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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